molecular formula C16H14F2N3NaO4S B13856221 Pantoprazole-d7 Sodium Salt (d6 Major)

Pantoprazole-d7 Sodium Salt (d6 Major)

Cat. No.: B13856221
M. Wt: 413.4 g/mol
InChI Key: YNWDKZIIWCEDEE-LZMCRMDUSA-N
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Description

Pantoprazole-d7 Sodium Salt (d6 Major) is a deuterated form of Pantoprazole, a proton pump inhibitor used primarily to treat conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pantoprazole, as the deuterium atoms can provide more detailed insights through techniques like mass spectrometry .

Preparation Methods

The synthesis of Pantoprazole-d7 Sodium Salt (d6 Major) involves several steps, starting with the preparation of deuterated intermediates. One common method includes the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfoxide intermediate. This intermediate is then oxidized using reagents like m-chloroperoxybenzoic acid in dichloromethane to yield Pantoprazole . Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Pantoprazole-d7 Sodium Salt (d6 Major) undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions but typically include sulfoxides and sulfones .

Scientific Research Applications

Pantoprazole-d7 Sodium Salt (d6 Major) is widely used in scientific research, particularly in:

Mechanism of Action

Pantoprazole-d7 Sodium Salt (d6 Major) works by inhibiting the (H+, K+)-ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of Pantoprazole to the enzyme is irreversible, meaning that new enzyme must be synthesized for acid production to resume .

Comparison with Similar Compounds

Pantoprazole-d7 Sodium Salt (d6 Major) is unique due to its deuterium labeling, which provides advantages in research applications. Similar compounds include:

Pantoprazole-d7 Sodium Salt (d6 Major) stands out due to its enhanced stability and the ability to provide more detailed analytical data in research settings .

Properties

Molecular Formula

C16H14F2N3NaO4S

Molecular Weight

413.4 g/mol

IUPAC Name

sodium;2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfinyl-5-(difluoromethoxy)benzimidazol-1-ide

InChI

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/i1D3,2D,5D,6D,8D2;

InChI Key

YNWDKZIIWCEDEE-LZMCRMDUSA-N

Isomeric SMILES

[2H]COC1=C(C(=C(N=C1C([2H])([2H])S(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H].[Na+]

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]

Origin of Product

United States

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